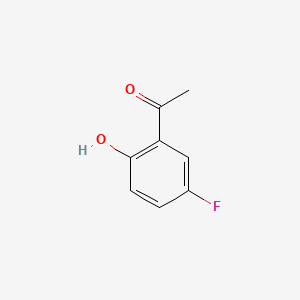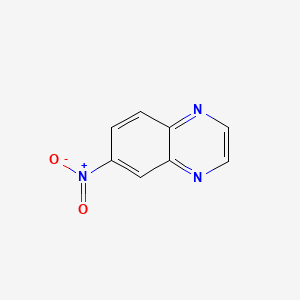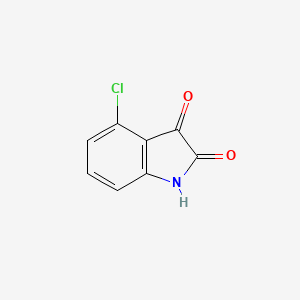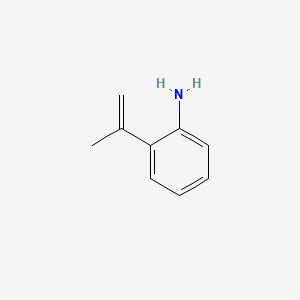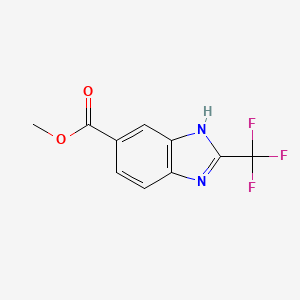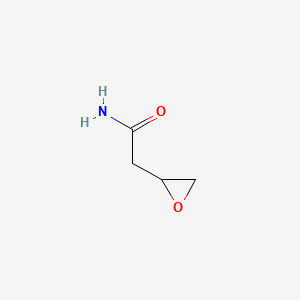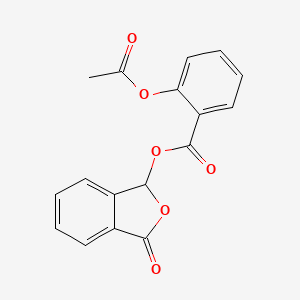
Talosalate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le talosalate est synthétisé par réaction de la 3-bromophtalide avec l’acide 2-hydroxybenzoïque, qui est préalablement salifié avec de la triéthylamine dans de l’acétone en reflux. Cette réaction produit le 1,3-dihydro-3-oxo-1-isobenzofurannyl 2-hydroxybenzoate, qui est ensuite acétylé avec de l’anhydride acétique en utilisant de l’acide sulfurique comme catalyseur .
Méthodes de production industrielle : La production industrielle du this compound implique la condensation d’un sel organique de l’acide 2-acétyloxybenzoïque avec la 3-bromophtalide . Cette méthode assure la production efficace du this compound à plus grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le talosalate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier avec les nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que les réactions de substitution peuvent produire divers esters et amides.
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Applications De Recherche Scientifique
Talosalate has been extensively studied for its applications in various fields:
Mécanisme D'action
Le talosalate exerce ses effets principalement par l’inhibition de la synthèse des prostaglandines. Cette inhibition réduit l’inflammation et la douleur en bloquant l’enzyme cyclooxygénase, qui est responsable de la production de prostaglandines . De plus, les effets anti-inflammatoires du this compound sont dus à sa capacité à inhiber la libération de médiateurs inflammatoires .
Composés similaires :
Talniflumate : Un autre ester de phtalidyle avec des propriétés anti-inflammatoires.
Talam-piciline : Connu pour ses effets analgésiques.
Talmétacine : Utilisé pour ses propriétés anti-inflammatoires et analgésiques.
Unicité du this compound : Le this compound se distingue par son mécanisme d’action spécifique et sa capacité à inhiber l’agrégation plaquettaire
Comparaison Avec Des Composés Similaires
Talniflumate: Another phthalidyl ester with anti-inflammatory properties.
Talam-picilin: Known for its analgesic effects.
Talmetacin: Used for its anti-inflammatory and analgesic properties.
Uniqueness of Talosalate: this compound stands out due to its specific mechanism of action and its ability to inhibit blood platelet aggregation
Propriétés
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCYQUDTKWHARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867253 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66898-60-0 | |
| Record name | Talosalate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALOSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?
A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.
Q2: What can you tell us about the mechanism of this novel synthesis method for this compound?
A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, this compound. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of this compound and related compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



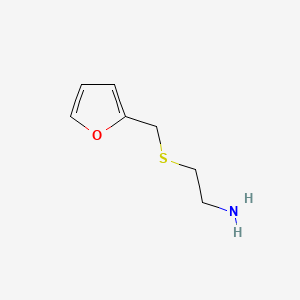
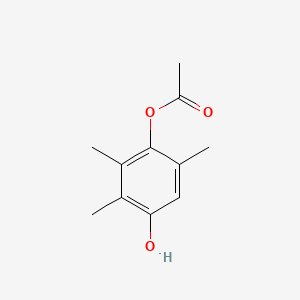
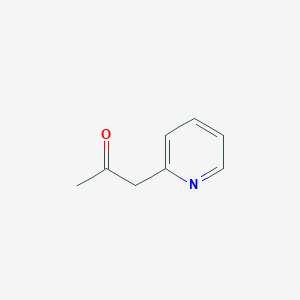
![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)
